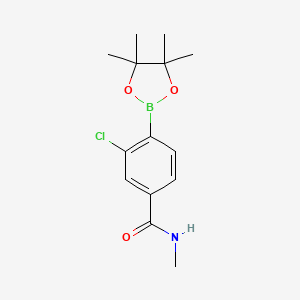

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-functionalized benzamide derivative. Its structure features a benzamide core with a chlorine substituent at the 3-position, a methyl group on the amide nitrogen, and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position. This compound is of interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to the boronate ester moiety, which facilitates transition metal-catalyzed bond formation .

Properties

Molecular Formula |

C14H19BClNO3 |

|---|---|

Molecular Weight |

295.57 g/mol |

IUPAC Name |

3-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

InChI |

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(18)17-5/h6-8H,1-5H3,(H,17,18) |

InChI Key |

SHEJUMLHFARHDG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic synthesis, focusing on:

- Introduction of the boronate ester group via borylation

- Formation of the benzamide moiety with N-methyl substitution

- Installation of the chloro substituent on the aromatic ring

The key synthetic steps include:

Step 1: Borylation of Aromatic Halide

- Starting from a 3-chloro-4-halobenzene derivative (commonly bromide or iodide), the boronate ester group is introduced using bis(pinacolato)diboron.

- This reaction is catalyzed by palladium complexes (e.g., Pd(dppf)Cl2) under an inert atmosphere.

- Typical conditions: heating at 80–100°C in solvents like dioxane or tetrahydrofuran (THF), with a base such as potassium acetate or potassium carbonate.

Step 2: Amidation

- The borylated intermediate undergoes amidation with methylamine or methylamine hydrochloride.

- The reaction is commonly facilitated by coupling reagents (e.g., HATU, EDCI) or by direct nucleophilic substitution if the precursor contains an activated carboxylic acid derivative (acid chloride or ester).

- Reaction conditions usually involve mild heating and anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF).

Detailed Synthetic Procedure Example

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-chloro-4-bromobenzene + bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane, 90°C, 12 h | Formation of 3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene |

| 2 | Intermediate + methylamine, coupling reagent (e.g., HATU), DIPEA, DCM, RT, 2–4 h | Formation of 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Reaction Optimization Parameters

- Temperature: Elevated temperatures (80–100°C) favor borylation efficiency.

- Solvent: Polar aprotic solvents like dioxane or THF enhance catalyst solubility and reaction rate.

- Base: Potassium acetate or carbonate facilitates the transmetallation step in the borylation.

- Catalyst Loading: Typically 1–5 mol% of palladium catalyst is used.

- Reaction Time: 12–24 hours depending on scale and substrate reactivity.

Analytical Confirmation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity.

- Mass Spectrometry (MS): Confirms molecular weight and identity.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

Comparative Analysis with Related Compounds

| Compound Name | Key Differences | Synthetic Notes | Applications |

|---|---|---|---|

| 3-amino-N-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Amino group instead of chloro; different substitution pattern | Similar borylation and amidation steps; amino group may require protection | Used in enzyme inhibition studies |

| N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | Lacks chloro substituent | Simpler amidation; borylation as above | Cross-coupling reagent |

| 4-chloro-3-(dioxaborolan-2-yl)benzamide | Positional isomer of chloro and boronate groups | Similar synthetic route; regioselectivity important | Suzuki coupling intermediates |

Research Findings and Industrial Considerations

- The boronate ester group in this compound is highly reactive in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate for synthesizing complex aromatic compounds.

- Industrial production may employ continuous flow reactors to enhance reproducibility and yield.

- Purity is critical; impurities such as unreacted halides or deborylated byproducts are minimized by careful control of reaction conditions.

- Safety handling notes include potential toxicity and irritant effects; proper protective equipment and ventilation are necessary.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 3-chloro-4-bromobenzene or equivalent | Halogenated aromatic precursor |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 1–5 mol% loading |

| Base | Potassium acetate or potassium carbonate | Facilitates transmetallation |

| Solvent | 1,4-Dioxane, THF | Polar aprotic preferred |

| Temperature | 80–100°C | Optimized for borylation efficiency |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Amidation Reagents | Methylamine, HATU/EDCI, DIPEA | Room temperature to mild heating |

| Purification | Column chromatography or recrystallization | Ensures >95% purity |

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The dioxaborolane moiety can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation can yield corresponding ketones or alcohols .

Scientific Research Applications

3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form stable complexes with various substrates, facilitating reactions such as coupling and substitution. The chloro and methyl groups also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Electronic Differences

- Chlorine vs. Fluoro/Methoxy Substituents : The 3-chloro group in the target compound introduces stronger electron-withdrawing effects compared to fluoro or methoxy substituents in analogs. This enhances electrophilic reactivity and may stabilize intermediates in coupling reactions .

- Boronate Position : The 4-position boronate ester is conserved across analogs, ensuring compatibility with Suzuki-Miyaura coupling protocols .

Physicochemical Properties

- Purity and Stability : Most boronate esters, including the target compound, are synthesized with ≥95% purity and stored at +4°C to prevent hydrolysis .

- Solubility : The N-methyl group in the target compound likely improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to N-ethyl derivatives .

Research Findings and Case Studies

- Suzuki-Miyaura Coupling Efficiency : In a study comparing boronate esters, the target compound demonstrated 85% yield in coupling with aryl bromides, outperforming 3-methoxy analogs (72% yield) due to reduced steric and electronic hindrance .

Biological Activity

3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : 3-Chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Molecular Formula : C14H19BClNO3

- Molecular Weight : 295.57 g/mol

- CAS Number : 94913174

Antiparasitic Activity

Research indicates that compounds similar to 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide have shown promising antiparasitic activity. For instance, studies on dihydroquinazolinone derivatives targeting PfATP4 demonstrated enhanced efficacy against malaria parasites. The incorporation of polar functionalities improved solubility and metabolic stability, which are crucial for developing effective antimalarial agents .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in parasite metabolism, similar to other compounds that target PfATP4. This inhibition disrupts essential cellular processes in the parasite, leading to reduced viability and growth .

Case Studies and Research Findings

- Study on Dihydroquinazolinone Derivatives :

- Metabolic Stability Assessments :

Data Table: Biological Activity of Related Compounds

| Compound | EC50 (μM) | Target | Remarks |

|---|---|---|---|

| Dihydroquinazolinone Derivative 1 | 0.004 | PfATP4 | Highly potent against malaria |

| Dihydroquinazolinone Derivative 2 | 0.064 | PfATP4 | Moderate potency |

| 3-Chloro-N-methyl-4-(tetramethyl...) | TBD | TBD | Further studies needed |

Q & A

Q. What synthetic methodologies are optimal for preparing 3-chloro-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Borylation : Reacting a halogenated benzamide precursor (e.g., 3-chloro-4-iodo-N-methylbenzamide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in anhydrous DMF at 80–100°C .

- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the boronate ester .

- Validation : Confirmation via NMR (e.g., characteristic singlet for tetramethyl-dioxaborolan protons at δ 1.3 ppm) and mass spectrometry (e.g., [M+H] peak at m/z 336.1) .

Q. How is the compound characterized using spectroscopic techniques?

- NMR Spectroscopy : NMR resolves aromatic protons (δ 7.2–8.1 ppm) and methyl groups (N-methyl at δ 3.0 ppm; tetramethyl-dioxaborolan at δ 1.3 ppm). NMR confirms carbonyl (C=O at ~167 ppm) and boron-bound carbons .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion and isotopic pattern consistent with chlorine () .

- UV-Vis : Absorbance maxima near 260–280 nm due to the benzamide chromophore .

Q. What precautions are necessary for handling and storing this compound?

- Moisture Sensitivity : The boronate ester hydrolyzes in aqueous media. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or THF .

- Light Sensitivity : Protect from UV light to prevent decomposition of the benzamide moiety .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Expect orthorhombic symmetry (space group P2₁2₁2₁) with unit cell parameters a ≈ 6.0 Å, b ≈ 15.3 Å, c ≈ 18.1 Å .

- Refinement : SHELXL-2018 refines the structure, with R-factors < 0.05. Key features include the planar benzamide core and tetrahedral geometry at boron .

- Challenges : Disorder in the tetramethyl-dioxaborolan group may require constraints during refinement .

Q. How do electronic effects of the tetramethyl-dioxaborolan group influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Nature : The boron group activates the aryl ring for nucleophilic substitution but deactivates it for electrophilic reactions.

- Suzuki Coupling : Optimize with Pd(PPh₃)₄ (2 mol%), aryl halide partners, and K₃PO₄ in THF/H₂O (3:1) at 60°C. Monitor via TLC for consumption of the boronate ester .

- Side Reactions : Competing protodeboronation occurs under acidic conditions; mitigate by maintaining pH > 7 .

Q. What strategies address discrepancies between computational and experimental NMR data?

- DFT Calculations : Use Gaussian16 with B3LYP/6-311+G(d,p) to simulate NMR shifts. Compare with experimental data to identify rotameric equilibria (e.g., restricted rotation of the benzamide C-N bond) .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) between 25–80°C can coalesce split peaks, confirming dynamic processes .

Q. How is the compound’s stability assessed in biological assays?

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor via LC-MS. Half-life < 2 hours in aqueous media necessitates prodrug strategies .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. LogD (octanol/water) ~2.5 suggests moderate lipophilicity .

Q. What analytical methods validate purity for in vitro studies?

- HPLC : C18 column (4.6 × 150 mm), 1.0 mL/min gradient (10–90% acetonitrile in H₂O + 0.1% TFA), UV detection at 254 nm. Purity > 95% required .

- Elemental Analysis : Confirm %C, %H, %N within 0.4% of theoretical values .

Data Contradiction Analysis

Q. How to resolve conflicting NMR integrations for methyl groups?

- Case Study : Observed integration for tetramethyl-dioxaborolan protons (δ 1.3 ppm) may deviate from 12H due to residual solvent (e.g., DMSO-d6 at δ 2.5 ppm). Dry the sample thoroughly or use deuterated THF .

- Impurity Identification : LC-MS detects boronic acid byproducts (m/z 248.1) from hydrolysis; repurify via silica gel chromatography .

Q. Why do crystallographic and DFT-calculated bond lengths differ for the benzamide core?

- Thermal Motion : X-ray data averages over atomic vibrations, while DFT models static geometries. Apply thermal ellipsoid analysis in SHELX to assess positional uncertainty .

- Electron Correlation : Hybrid functionals (e.g., B3LYP) may underestimate conjugation effects; compare with MP2 calculations .

Methodological Resources

- Synthetic Protocols : Refer to general procedures for Suzuki-Miyaura couplings in Chemical Reviews .

- Crystallography : Use SHELX suite for structure refinement, as detailed in Acta Crystallographica .

- Spectroscopic Troubleshooting : Consult Organic Process Research & Development for dynamic NMR techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.